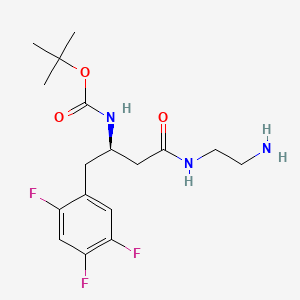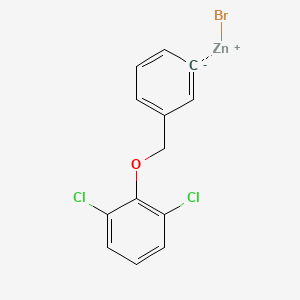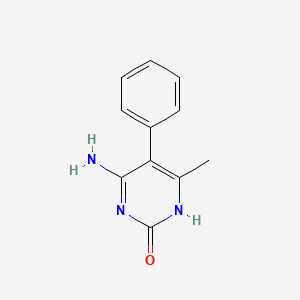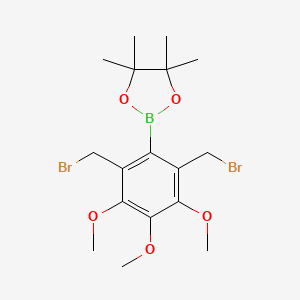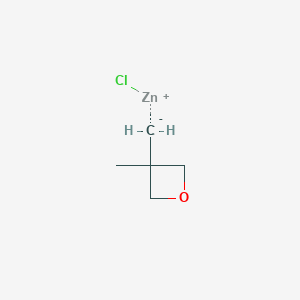
3-Methyloxetan-3-ylmethylZinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloxetan-3-ylmethylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxetan-3-ylmethylzinc chloride typically involves the reaction of 3-methyloxetan-3-ylmethyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Methyloxetan-3-ylmethyl chloride+Zn→3-Methyloxetan-3-ylmethylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyloxetan-3-ylmethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might yield an alcohol or ketone.
Aplicaciones Científicas De Investigación
3-Methyloxetan-3-ylmethylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyloxetan-3-ylmethylzinc chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom, making it more reactive.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyloxetan-3-ylmethylzinc iodide
- 3-Methyloxetan-3-ylmethylzinc bromide
- 3-Methyloxetan-3-ylmethylzinc fluoride
Uniqueness
3-Methyloxetan-3-ylmethylzinc chloride is unique due to its specific reactivity and stability in THF. Compared to its iodide, bromide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Propiedades
Fórmula molecular |
C5H9ClOZn |
|---|---|
Peso molecular |
186.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.ClH.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QOMSKNGYFWJKSF-UHFFFAOYSA-M |
SMILES canónico |
CC1(COC1)[CH2-].Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


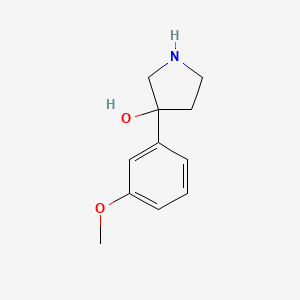
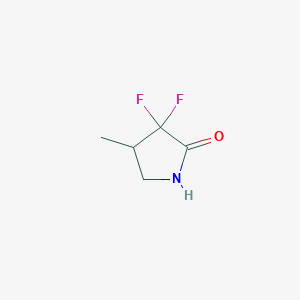
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
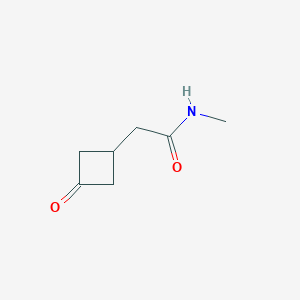
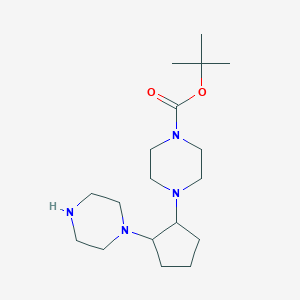
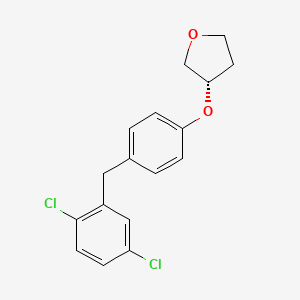
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
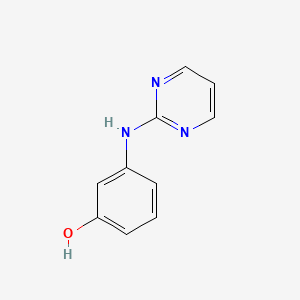
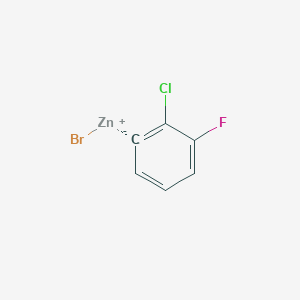
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
